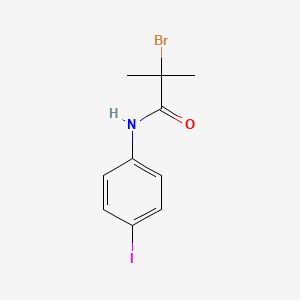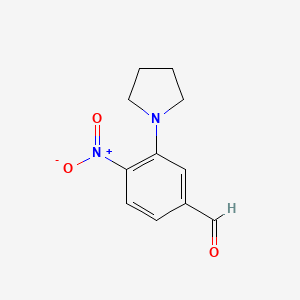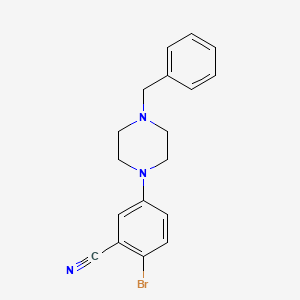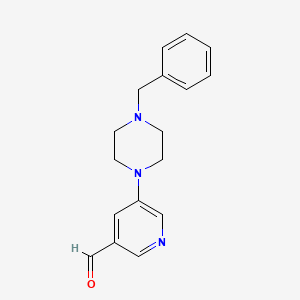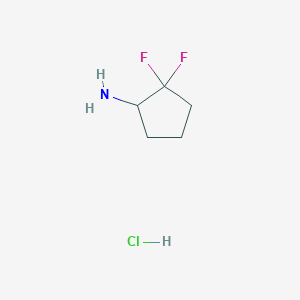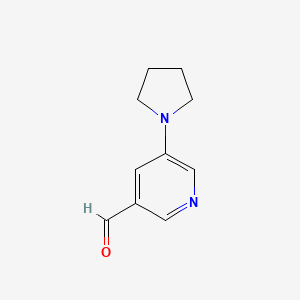![molecular formula C16H21N5O2 B1402133 ethyl 2-cyclobutyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1379821-55-2](/img/structure/B1402133.png)
ethyl 2-cyclobutyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Übersicht
Beschreibung
“Ethyl 2-cyclobutyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a chemical compound with the CAS number 1379821-55-2 . It’s used for testing and research purposes .
Molecular Structure Analysis
The molecular formula of this compound is C16H21N5O2 . The InChI string, which represents the structure of the molecule, is InChI=1S/C16H21N5O2/c1-4-23-15(22)12-10-17-16-18-14(11-6-5-7-11)19-21(16)13(12)8-9-20(2)3/h8-11H,4-7H2,1-3H3 .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Triazole and triazolo[1,5-a]pyrimidine derivatives, like the chemical , are investigated for their potential in combating antibiotic-resistant strains of bacteria such as Staphylococcus aureus. These compounds act as potent inhibitors of vital bacterial enzymes, including DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. The dual or multiple mechanisms of action of these hybrids make them promising candidates for broad-spectrum antibacterial agents against clinically significant organisms, including drug-resistant forms (Li & Zhang, 2021).
Optical Sensors
Pyrimidine derivatives are notable for their applications in creating optical sensors. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes. This research area explores various pyrimidine-based optical sensors developed up to 2020, highlighting their potential in biological and medicinal applications (Jindal & Kaur, 2021).
Radical Cyclizations in Synthesis
Research into the control of regiochemistry of radical cyclizations has significant implications for synthesizing physiologically active compounds. These studies shed light on how reaction conditions, such as temperature, can influence the outcomes of cyclization reactions, which are foundational in creating complex organic molecules with potential therapeutic applications (Ishibashi & Tamura, 2004).
Optoelectronic Materials
Quinazolines and pyrimidines are integral to the synthesis of optoelectronic materials. Incorporating these structures into π-extended conjugated systems has been valuable for creating novel materials for electronic devices, luminescent elements, and organic light-emitting diodes (OLEDs). This area of research highlights the importance of these heterocycles in advancing materials science (Lipunova et al., 2018).
Novel Sedative Hypnotics
Triazolo[1,5-a]pyrimidine derivatives, like zaleplon, illustrate the chemical's relevance in developing novel sedative hypnotics. Zaleplon's mode of action, which involves interaction with the GABA_A receptor complex, showcases the potential of structurally similar compounds in treating insomnia and other sleep disorders with possibly fewer side effects compared to traditional treatments (Heydorn, 2000).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 2-cyclobutyl-7-[(E)-2-(dimethylamino)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-4-23-15(22)12-10-17-16-18-14(11-6-5-7-11)19-21(16)13(12)8-9-20(2)3/h8-11H,4-7H2,1-3H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGUYARKDJTBEN-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)C3CCC3)N=C1)C=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)C3CCC3)N=C1)/C=C/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




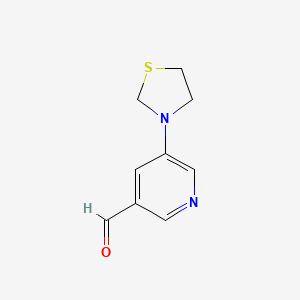
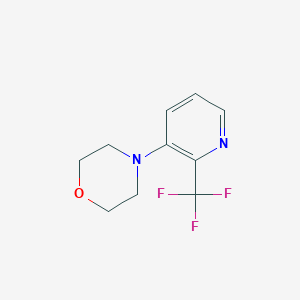
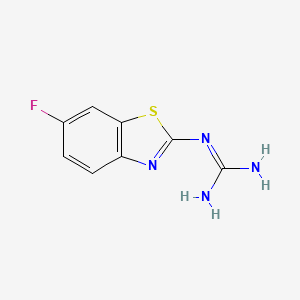
![Ethyl 2-cyclobutyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1402056.png)
